N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a benzo[d][1,3]dioxole moiety
Mechanism of Action
Target of Action
The primary targets of N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound It’s known that thiazole derivatives can interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have shown potent growth inhibition properties against human cancer cell lines .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives are known to affect a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The solubility of thiazole, a component of this compound, is known: it is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of This compound Some thiazole derivatives have demonstrated potent growth inhibition properties against human cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole, a component of this compound, in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Incorporation of the Benzo[d][1,3]dioxole Moiety: This step involves the formation of the benzo[d][1,3]dioxole ring, which can be achieved through cyclization reactions involving catechol derivatives.
Amidation: The final step is the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, palladium acetate for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are particularly interested in its ability to interact with specific biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-sulfonamide: Contains a sulfonamide group, which can alter its biological activity and solubility.
N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-methylamide: A methylamide derivative with potentially different pharmacokinetic properties.
Uniqueness
N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form multiple types of interactions with biological targets makes it a versatile compound for drug development.
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15(11-1-2-13-14(7-11)22-9-21-13)19-16-18-12(8-23-16)10-3-5-17-6-4-10/h1-8H,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWNIJFAEWHOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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